(3R)-3-(1-benzothiophen-3-yl)morpholine
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Overview
Description
(3R)-3-(1-benzothiophen-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to a benzothiophene moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1-benzothiophen-3-yl)morpholine typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(1-benzothiophen-3-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated benzothiophenes, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Functionalized benzothiophene derivatives
Scientific Research Applications
(3R)-3-(1-benzothiophen-3-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3-(1-benzothiophen-3-yl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog without the morpholine ring, used in various pharmaceutical applications.
Morpholine: A versatile heterocycle used in the synthesis of numerous bioactive compounds.
Uniqueness
(3R)-3-(1-benzothiophen-3-yl)morpholine stands out due to the combination of the benzothiophene and morpholine moieties, which enhances its solubility, bioavailability, and potential biological activities .
Properties
IUPAC Name |
(3R)-3-(1-benzothiophen-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLQTJENHZIBP-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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